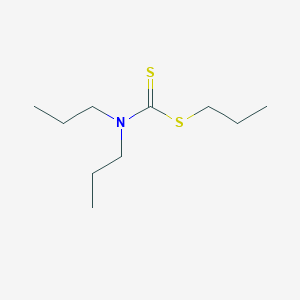
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane, also known as DMTD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DMTD is a member of the thiadiazinane family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Efectos Bioquímicos Y Fisiológicos
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can reduce tumor growth and improve glucose tolerance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several advantages for lab experiments, including its high purity and stability. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane. One area of interest is the development of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane and its interactions with cellular targets. Another area of interest is the development of new synthesis methods for 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane that can improve its yield and purity. Finally, more research is needed to explore the potential applications of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane in other scientific fields, such as materials science and catalysis.
Conclusion:
In conclusion, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several advantages for lab experiments, including its high purity and stability. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several potential applications in the development of new drugs for the treatment of cancer and other diseases. Future research on 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane will undoubtedly lead to new discoveries and applications in a variety of scientific fields.
Métodos De Síntesis
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can be synthesized using a variety of methods, including the reaction of 3-amino-4,6-dimethylpyridine with thiosemicarbazide in the presence of a catalyst. Another method involves the reaction of 3,5-dimethylpyridine-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base. These methods have been optimized to produce high yields of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane with high purity.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main applications of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is its use as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
15620-54-9 |
|---|---|
Nombre del producto |
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane |
Fórmula molecular |
C10H15N3S |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane |
InChI |
InChI=1S/C10H15N3S/c1-8-7-13(2)12-10(14-8)9-4-3-5-11-6-9/h3-6,8,10,12H,7H2,1-2H3 |
Clave InChI |
YKXSEPONKJVBCQ-UHFFFAOYSA-N |
SMILES |
CC1CN(NC(S1)C2=CN=CC=C2)C |
SMILES canónico |
CC1CN(NC(S1)C2=CN=CC=C2)C |
Sinónimos |
3,4,5,6-Tetrahydro-4,6-dimethyl-2-(3-pyridinyl)-2H-1,3,4-thiadiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)

